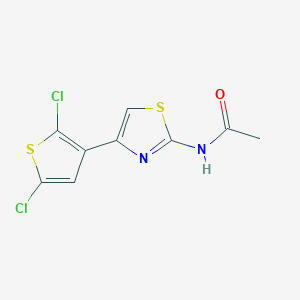

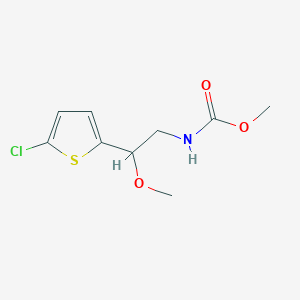

3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

カタログ番号 B2373133

CAS番号:

1359017-83-6

分子量: 482.395

InChIキー: RIGLZBDRVLGOLB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a quinazoline derivative, which is a class of compounds that have been studied for their potential pharmaceutical properties . The molecule contains a 2,4-dione group, a fluorobenzyl group, and a trifluoromethylphenyl group attached to an oxadiazole ring.

Molecular Structure Analysis

The molecular formula of this compound is C24H14F4N4O3, and it has a molecular weight of 482.395. The structure features a quinazoline core, which is a bicyclic system containing two nitrogen atoms, and an oxadiazole ring, which is a heterocyclic compound containing three nitrogen atoms and one oxygen atom.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .科学的研究の応用

Synthesis and Chemical Structure

- Synthesis Methods : A study describes the synthesis of a series of 3-amino-1H-quinazoline-2,4-diones, involving a process starting with fluorobenzoic acid and incorporating a 3-amino moiety using (2,4-dinitro-phenyl)-hydroxylamine as the aminating agent (Tran et al., 2005).

- Chemical Structure Analysis : The chemical structure of quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety has been determined through NMR, ESI-MS, IR, and elemental analyses. One such compound, 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one, was analyzed (Yan et al., 2016).

Applications in Biological Activities

- Antimicrobial Properties : Novel quinazolinone derivatives have been synthesized and evaluated for antimicrobial activities. Compounds such as 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one showed significant inhibitory effects against certain bacterial strains, suggesting potential applications in antimicrobial therapy (Yan et al., 2016).

- Herbicidal Activities : Some quinazoline-2,4(1H,3H)-dione compounds, such as 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, have shown effective herbicidal activities against certain plant species. This indicates potential use in agriculture as herbicides (Huazheng, 2013).

Advanced Chemical Processes

- Carbon Dioxide Fixation : A study demonstrates the use of a simple monomeric tungstate as a catalyst for fixing CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones, highlighting a potential role in carbon capture and utilization processes (Kimura et al., 2012).

- Solvent-Free Synthesis : Another study developed a solvent-free system for synthesizing quinazoline-2,4(1H,3H)-diones using only CO2 and a catalytic amount of base, representing a more sustainable approach to chemical synthesis (Mizuno et al., 2007).

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "2-Fluorobenzylamine", "2-Chloro-3-nitrobenzoic acid", "3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine", "Sodium hydride", "Triethylamine", "N,N-Dimethylformamide", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-Fluorobenzyl 2-Chloro-3-nitrobenzoate", "React 2-Fluorobenzylamine with 2-Chloro-3-nitrobenzoic acid in the presence of triethylamine and N,N-Dimethylformamide to form 2-Fluorobenzyl 2-Chloro-3-nitrobenzoate.", "Step 2: Reduction of 2-Fluorobenzyl 2-Chloro-3-nitrobenzoate", "Reduce 2-Fluorobenzyl 2-Chloro-3-nitrobenzoate with sodium hydride in the presence of acetic acid to form 2-Fluorobenzyl 2-Amino-3-chlorobenzoate.", "Step 3: Synthesis of 3-(2-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "React 2-Fluorobenzyl 2-Amino-3-chlorobenzoate with sodium hydroxide in the presence of water to form 3-(2-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 4: Synthesis of 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine", "React 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-carboxylic acid with thionyl chloride in the presence of N,N-Dimethylformamide to form 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-chloride.", "React 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-chloride with ammonia in the presence of ethanol to form 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine.", "Step 5: Coupling of 3-(2-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione and 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine", "React 3-(2-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione with 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine and N,N-Dimethylformamide to form the final product, 3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |

CAS番号 |

1359017-83-6 |

分子式 |

C24H14F4N4O3 |

分子量 |

482.395 |

IUPAC名 |

3-[(2-fluorophenyl)methyl]-7-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H14F4N4O3/c25-18-7-2-1-4-15(18)12-32-22(33)17-9-8-14(11-19(17)29-23(32)34)21-30-20(31-35-21)13-5-3-6-16(10-13)24(26,27)28/h1-11H,12H2,(H,29,34) |

InChIキー |

RIGLZBDRVLGOLB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)NC2=O)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2373050.png)

![(E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B2373051.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373052.png)

![N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2373053.png)

![3-benzyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373057.png)

![ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2373066.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373068.png)

![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2373073.png)